

# Head-to-Head Comparison of AZ7550 and AZ5104 Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | AZ7550  |           |  |  |
| Cat. No.:            | B560540 | Get Quote |  |  |

This guide provides a comprehensive, data-driven comparison of the biological activities of **AZ7550** and AZ5104, two active metabolites of the third-generation EGFR inhibitor, Osimertinib (AZD9291). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological profiles of these compounds.

### **Executive Summary**

AZ7550 and AZ5104, while both metabolites of Osimertinib, exhibit distinct inhibitory profiles. AZ5104 is a highly potent inhibitor of various EGFR mutations, demonstrating significantly lower IC50 values compared to AZ7550 for this target class.[1][2] In contrast, AZ7550's primary reported target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with additional off-target activities against other kinases.[3][4][5] Both metabolites circulate at approximately 10% of the concentration of the parent compound, Osimertinib.[6][7][8] Biochemical assays have indicated that AZ7550 has a potency and efficacy profile similar to Osimertinib, whereas AZ5104 is more potent against both mutant and wild-type EGFR.[6][7]

# Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of **AZ7550** and AZ5104 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Potency (IC50)



| Target Kinase      | AZ7550 IC50     | AZ5104 IC50  |
|--------------------|-----------------|--------------|
| IGF1R              | 1.6 μM[3][4][5] | Not Reported |
| EGFR (L858R/T790M) | Not Reported    | <1 nM[1]     |
| EGFR (L858R)       | Not Reported    | 6 nM[1][2]   |
| EGFR (L861Q)       | Not Reported    | 1 nM[1][2]   |
| EGFR (wildtype)    | Not Reported    | 25 nM[1][2]  |
| ErbB4              | 195 nM[3]       | 7 nM[2]      |
| MLK1               | 88 nM[3]        | Not Reported |
| ACK1               | 156 nM[3]       | Not Reported |
| MNK2               | 228 nM[3]       | Not Reported |

Table 2: Cellular Activity - Inhibition of Cell Proliferation (GI50/IC50)



| Cell Line | EGFR Status       | AZ7550 GI50/IC50                           | AZ5104 IC50                                                                               |
|-----------|-------------------|--------------------------------------------|-------------------------------------------------------------------------------------------|
| H1975     | L858R/T790M       | 19 nM (GI50)[3][9] /<br>45 nM (IC50)[3][9] | 2 nM (Inhibition of<br>EGFR<br>phosphorylation)[2]<br>[10], 3.3 nM (Cell<br>viability)[1] |
| PC-9      | Exon 19 deletion  | 15 nM (GI50)[3][9] /<br>26 nM (IC50)[3][9] | 2 nM (Cell viability) [10]                                                                |
| LoVo      | Wild Type         | 786 nM (IC50)[3][9]                        | 33 nM (Inhibition of EGFR phosphorylation)[2]                                             |
| Calu-3    | Wild Type         | 537 nM (GI50)[3][9]                        | 80 nM (Cell viability) [1]                                                                |
| NCI-H2073 | Wild Type         | Not Reported                               | 53 nM (Cell viability) [1]                                                                |
| PC-9VanR  | Exon 19 del/T790M | Not Reported                               | 1 nM (Inhibition of EGFR phosphorylation)[2]                                              |

## **Experimental Protocols**

Detailed experimental methodologies for the key assays are outlined below.

#### **Kinase Assays**

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

Methodology: Kinase activity is typically measured using a filter-binding radioactive ATP transferase assay.

• Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and a buffer solution with necessary cofactors (e.g.,



MgCl2, ATP).

- Compound Incubation: The test compounds (AZ7550 or AZ5104) are serially diluted and added to the reaction mixture.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

#### **Cell Proliferation Assays (GI50/IC50)**

Objective: To determine the concentration of the compound that causes a 50% reduction in cell growth (GI50) or overall cell viability (IC50).

Methodology: Assays such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay are commonly used.

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (AZ7550 or AZ5104) and incubated for a specified period (e.g., 72 hours).
- Reagent Addition:
  - For CCK-8: A solution containing WST-8 is added to each well. The amount of formazan dye produced by cellular dehydrogenases is proportional to the number of living cells.



- For SRB: Cells are fixed with trichloroacetic acid, and then stained with the SRB dye, which binds to cellular proteins.
- Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
- Data Analysis: The percentage of cell growth inhibition or viability is calculated relative to untreated control cells. GI50 or IC50 values are determined from the dose-response curves.

#### Inhibition of EGFR Phosphorylation in Cells

Objective: To assess the ability of the compounds to inhibit the autophosphorylation of EGFR in a cellular context.

Methodology: This is typically evaluated using Western blotting or a cell-based ELISA.

- Cell Culture and Starvation: Cells are cultured to a certain confluency and then serumstarved to reduce basal EGFR phosphorylation.
- Compound Treatment: Cells are pre-incubated with different concentrations of the test compound.
- EGFR Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
- Cell Lysis: The cells are lysed to extract total protein.
- Quantification:
  - Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane,
     and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
  - ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a detection antibody for p-EGFR.
- Data Analysis: The level of p-EGFR is normalized to the total EGFR level. The IC50 for the inhibition of EGFR phosphorylation is calculated from the dose-response data.

## **Mandatory Visualizations**



## **EGFR Signaling Pathway Inhibition by AZ5104**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZ7550 hydrochloride | IGF1R/EGFR inhibitor | CAS 2309762-40-9 | N-demethylated metabolite of AZD9291 (Osimertinib) | Buy AZ-7550 hydrochloride from Supplier InvivoChem [invivochem.com]
- 10. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [Head-to-Head Comparison of AZ7550 and AZ5104
   Activity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b560540#head-to-head-comparison-of-az7550-and-az5104-activity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com